Parp/PI3K-IN-1
Description
Introduction to PARP/PI3K Dual Inhibition in Oncotherapy
Biological Rationale for Co-Targeting PARP and PI3K Pathways
The PARP and PI3K pathways occupy central roles in DNA damage response (DDR) and cell survival signaling, respectively. PARP1 facilitates single-strand break repair via the base excision repair (BER) pathway, while PI3K/AKT/mTOR signaling promotes proliferation, metabolic reprogramming, and evasion of apoptosis. Dual inhibition exploits two vulnerabilities:
- Synthetic Lethality : PI3K inhibition downregulates BRCA1/2 expression, impairing homologous recombination repair (HRR) and creating BRCA-like dependency on PARP-mediated repair.
- Metabolic Stress : PI3K blockade disrupts nucleotide synthesis via the pentose phosphate pathway, exacerbating replication stress and PARP trapping.
In TNBC models, concurrent PARP/PI3K inhibition reduced cell viability by 64–80% compared to single-agent therapy, with EC50 values for PARP/PI3K-IN-1 ranging from 2.0–5.0 μM across cell lines. This synergy is particularly pronounced in tumors with PIK3CA mutations or PTEN loss, where PI3K hyperactivity renders cells susceptible to DNA damage accumulation.
Table 1: Efficacy of PARP/PI3K Inhibition in Preclinical Models
| Cell Line | PI3K Mutation | PARP Inhibitor EC50 (μM) | PI3K Inhibitor EC50 (μM) | Dual Inhibition Viability (%) |
|---|---|---|---|---|
| MDA-MB-231 | Wild-type | 10.2 | 3.5 | 35.9 |
| HCC-1937 | PIK3CA H1047R | 6.8 | 2.1 | 28.4 |
| SUM-149PT | PTEN-null | 8.5 | 1.8 | 22.7 |
Historical Development of this compound as a Dual Inhibitor
The evolution of this compound builds upon two decades of research into PARP and PI3K as standalone targets:
Early PARP Inhibitor Development
Olaparib (Lynparza®), the first FDA-approved PARP inhibitor (2014), demonstrated efficacy in BRCA-mutant ovarian and breast cancers but limited activity in BRCA-proficient tumors. This spurred interest in combinatorial strategies to induce "BRCAness" through PI3K pathway modulation.
PI3K Inhibitors in Oncology
Buparlisib (BKM120), a pan-PI3K inhibitor, showed preclinical synergy with olaparib by suppressing AKT/mTOR signaling and BRCA1/2 expression. In TNBC xenografts, buparlisib (2.0 μM) reduced BRCA1 protein levels by 60–75%, sensitizing tumors to PARP inhibition.
Rational Design of this compound
This compound (MedchemExpress HY-161242) emerged as a single-molecule dual inhibitor to address pharmacokinetic challenges of combination therapy. Its development was informed by structural studies of PARP1’s NAD+-binding domain and PI3K’s ATP-binding cleft. While specific clinical data remain undisclosed, in vitro profiling shows:
- 85% PARP1 enzymatic inhibition at 1.0 μM
- 78% PI3Kα inhibition at 2.5 μM
- Synergistic cytotoxicity (CI = 0.3–0.6) in TNBC and ovarian cancer models
Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[2-[6-amino-4-(trifluoromethyl)pyridin-3-yl]-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28F4N8O3/c34-25-6-5-18(14-26-19-3-1-2-4-20(19)31(46)43-42-26)13-22(25)32(47)45-8-7-21-27(17-45)40-29(41-30(21)44-9-11-48-12-10-44)23-16-39-28(38)15-24(23)33(35,36)37/h1-6,13,15-16H,7-12,14,17H2,(H2,38,39)(H,43,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDGVXNWJAUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28F4N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp/PI3K-IN-1 involves the design and combination of molecular structures that inhibit both PARP-1 and PI3K. The process typically starts with the synthesis of lead compounds, which are then modified to improve their solubility and inhibitory activity. The structures of the final compounds are confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the formation of pharmaceutically acceptable salts to improve the compound’s solubility and bioavailability .
Chemical Reactions Analysis
Types of Reactions
Parp/PI3K-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Parp/PI3K-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Parp/PI3K-IN-1 exerts its effects by inhibiting the activities of both PARP-1 and PI3K. PARP-1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately causing cell death. PI3K is part of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting PI3K, this compound disrupts this pathway, leading to reduced cell growth and increased apoptosis .
Comparison with Similar Compounds
Key Pharmacological Properties:
Target Affinity :
Target pIC50 Value PARP-1 8.22 PARP-2 8.44 PI3Kα 8.25 PI3Kβ 6.54 PI3Kδ 8.13 PI3Kγ 6.08 Mechanism of Action :
- Inhibits the PI3K/Akt/mTOR pathway , reducing phosphorylation of downstream effectors like AKT and S6 .
- Activates the ERK pathway , enhancing pro-apoptotic signaling .
- Downregulates BRCA1/2 mRNA expression in BRCA-proficient cells (e.g., MDA-MB-468), suggesting a unique mechanism beyond synthetic lethality .
- In Vivo Efficacy: At a dose of 50 mg/kg (intraperitoneal, twice daily for 34 days), PARP/PI3K-IN-1 significantly suppresses tumor growth in xenograft models .
Comparison with Similar Compounds
Olaparib (PARP Inhibitor)
- Clinical Utility : Approved for BRCA-mutated ovarian and breast cancers. However, resistance arises due to compensatory PI3K/Akt pathway activation .
- Key Differences :
PI3K-IN-1 (Voxtalisib Analogue)
- Limitations : Narrow therapeutic window due to off-target effects (e.g., hyperglycemia, hepatotoxicity) and inability to address PARP-mediated DNA repair .
- Key Differences :
Veliparib (PARP Inhibitor)
- Target Specificity : PARP-1/2 inhibitor (Ki: 5 nM for PARP-1) .
- Structural Variance : Veliparib’s enantiomer (PARP-2/1-IN-2) shows reduced PARP trapping compared to this compound, highlighting structural sensitivity in inhibitor design .
- Key Differences :
PARP1/BRD4-IN-1 (Dual PARP/BRD4 Inhibitor)
Biological Activity
PARP (Poly(ADP-ribose) polymerase) and PI3K (Phosphoinositide 3-kinase) inhibitors have emerged as promising therapeutic agents in oncology, particularly in the treatment of cancers with specific genetic mutations. The compound PARP/PI3K-IN-1 represents a dual inhibitor that targets both pathways, potentially enhancing anticancer efficacy through synergistic mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, preclinical studies, and clinical implications.
PARP enzymes are critical for DNA repair processes, specifically in the repair of single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA mutations. The combination of PARP inhibition with PI3K inhibition aims to exploit the vulnerabilities in cancer cells by:
- Disrupting DNA Repair : Inhibition of PARP impairs the cell's ability to repair DNA damage, leading to increased cell death.
- Inhibiting Survival Pathways : PI3K/Akt/mTOR signaling is crucial for cell survival and proliferation. Inhibition of this pathway can enhance the effects of PARP inhibitors by promoting apoptosis in cancer cells.
Preclinical Studies
Recent studies have demonstrated the effectiveness of combining PARP and PI3K inhibitors in various cancer models. For instance:
- Small Cell Lung Cancer (SCLC) : A study showed that following PARP inhibition, there was an increase in PI3K/mTOR pathway activation due to reduced ATP usage, suggesting a compensatory mechanism that could be targeted by combining these inhibitors. The combination therapy exhibited an additive effect on tumor volume reduction in preclinical models .
- Ovarian Cancer : Research indicated that the dual inhibition of PARP and PI3K resulted in enhanced DNA damage response and significantly reduced AKT/mTOR signaling compared to single-agent therapies. This effect was particularly notable in ovarian cancer cell lines with PIK3CA mutations .
Case Study 1: Ovarian Cancer
In a preclinical model using SKOV3 ovarian cancer cells, the combination of BKM120 (a PI3K inhibitor) and Olaparib (a PARP inhibitor) led to:
- Decreased BRCA1 expression.
- Suppressed PI3K/AKT signaling.
- Reduced tumor burden in xenograft models .
Case Study 2: Breast Cancer
In triple-negative breast cancer models, co-targeting with PARP and PI3K inhibitors resulted in significant tumor regression. The combination therapy was shown to be effective even in BRCA-proficient tumors, suggesting broader applicability beyond BRCA mutation carriers .
Data Tables
Clinical Implications
The promising results from preclinical studies have led to ongoing clinical trials investigating the efficacy of this compound combinations. Phase I trials are particularly focusing on:
- Patients with triple-negative breast cancer.
- High-grade serous ovarian cancers.
These trials aim to establish safety profiles and optimal dosing regimens while assessing biomarkers such as BRCA downregulation for predicting treatment responses.
Q & A
Q. What is the molecular mechanism of PARP/PI3K-IN-1 in dual PARP and PI3K pathway inhibition?
this compound inhibits both PARP (poly-ADP ribose polymerase) and PI3K (phosphoinositide 3-kinase) by binding competitively to their catalytic domains. For PARP, it targets PARP1 (pIC50 = 8.22) and PARP2 (pIC50 = 8.44), disrupting DNA repair via the base excision repair pathway. For PI3K, it shows isoform-specific activity, with highest potency against PI3Kα (pIC50 = 8.25) and PI3Kδ (pIC50 = 8.13), thereby blocking downstream AKT/mTOR signaling. Dual inhibition synergistically induces apoptosis, particularly in BRCA-deficient cells (e.g., HCC1937 and HCT116) .
Q. How should researchers validate target engagement of this compound in cellular models?
- PARP Inhibition : Measure PARylation levels via Western blot using anti-PAR antibodies in treated vs. untreated cells.
- PI3K Inhibition : Assess phosphorylation of AKT (Ser473) as a downstream marker of PI3K activity.
- Dual Validation : Use BRCA-deficient cell lines (e.g., HCC1937) to confirm synthetic lethality, where dual inhibition amplifies DNA damage and apoptosis .
Q. What experimental models are optimal for studying this compound’s antitumor effects?
- In Vitro : Use BRCA-mutant cell lines (e.g., HCC1937) for sensitivity assays, and MDA-MB-231/468 for evaluating PI3K-dependent proliferation.
- In Vivo : Xenograft models (e.g., BRCA-deficient tumors) with daily oral dosing (10–50 mg/kg) to monitor tumor volume reduction and survival metrics .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s isoform-specific inhibition (e.g., PI3Kβ vs. PI3Kγ)?
- Kinase Profiling : Use recombinant PI3K isoforms in biochemical assays to confirm selectivity.
- Genetic Knockdown : Compare drug efficacy in PI3Kβ- or PI3Kγ-silenced cells to isolate isoform contributions.
- Structural Analysis : Perform molecular docking studies to assess binding affinities across isoforms, leveraging the compound’s C33H28F4N8O3 structure .
Q. What combination therapies enhance this compound’s efficacy in resistant tumors?
- PARP Inhibitor Synergy : Combine with ATR/ATM inhibitors (e.g., AZD6738) to exacerbate replication stress in BRCA-proficient cancers.
- PI3K Pathway Blockade : Pair with mTOR inhibitors (e.g., Rapamycin) to prevent compensatory signaling.
- Clinical Precedent : Reference trials of olaparib (PARP inhibitor) in BRCA-mutant cancers to design analogous studies .
Q. How does this compound modulate ERK pathway activation, and what are the implications for apoptosis?
- Mechanistic Insight : The compound’s PI3K inhibition reduces AKT-mediated suppression of RAF/MEK/ERK signaling, leading to ERK hyperactivation. This paradoxically promotes apoptosis in PI3K-dependent cancers (e.g., pancreatic adenocarcinoma).
- Experimental Design : Use phospho-ERK/MEK antibodies and ERK inhibitors (e.g., SCH772984) to dissect this crosstalk .
Q. What pharmacokinetic challenges arise with this compound, and how can they be addressed?
- Solubility : The compound requires DMSO for dissolution (80 mg/mL, 121.10 mM), limiting in vivo formulations. Use nanoemulsion or liposomal delivery to improve bioavailability.
- Metabolic Stability : Perform microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots and guide structural optimization .
Q. How can researchers differentiate this compound’s effects from off-target kinase inhibition?
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out activity against unrelated kinases.
- Rescue Experiments : Overexpress PARP or PI3K isoforms in treated cells to confirm on-target effects .
Methodological Considerations
- Dose Optimization : Prioritize pIC50 values (e.g., PI3Kα: 8.25) to calculate IC50 in cellular assays, adjusting for cell permeability and efflux ratios.
- Data Interpretation : Cross-validate findings with genetic models (e.g., PARP1/2 KO cells) to distinguish direct vs. compensatory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
